Sodium dichloroisocyanurate

Catalog No.
S593731
CAS No.
2893-78-9
M.F
C3Cl2N3O3-
M. Wt
196.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dichloroisocyanurate

CAS Number

2893-78-9

Product Name

Sodium dichloroisocyanurate

IUPAC Name

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate

Molecular Formula

C3Cl2N3O3-

Molecular Weight

196.95 g/mol

InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1

InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-M

SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]

Solubility

Soluble (NTP, 1992)
0.5g/100g acetone at 30 °C
Water soluble
In water, 227 g/L at 25 °C
In water, 1.7X10+5 mg/L at 20 °C water (17%)
30.0 g/100g water at 25 °C
Solubility in water, g/100ml: 25 (freely soluble)

Synonyms

Actichlor, chlorcyanurate, chlordesine, chlordezine, dichloroisocyanuric acid, Dikon, Dikonit, Neoaquasept, potassium dichloro-s-triazinetrione, Presept, sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione, sodium dichloroisocyanurate, troclosene, troclosene, potassium salt, troclosene, sodium salt, troclosene, sodium salt, dihydrate

Canonical SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]

Disinfection and Water Treatment

NaDCC is a well-established disinfectant and is commonly used in scientific research to evaluate its efficacy against various microorganisms, including bacteria, viruses, and fungi. Studies have demonstrated its effectiveness in:

  • Drinking water disinfection: Research has shown that NaDCC can effectively reduce microbial levels in drinking water, contributing to improved water quality .
  • Swimming pool and spa sanitation: NaDCC releases hypochlorous acid in water, which acts as a disinfectant against various pathogens commonly found in swimming pools and spas .
  • Food processing and equipment sanitation: Due to its broad-spectrum antimicrobial activity, NaDCC is investigated for its potential role in sanitizing food processing surfaces and equipment .

Toxicology and Safety Assessments

Research plays a vital role in assessing the safety of NaDCC, particularly when used in applications with potential human exposure. Studies investigate the potential adverse effects of NaDCC on various organ systems, such as:

  • Inhalation toxicity: Studies have shown that inhalation exposure to NaDCC can cause respiratory irritation, especially at high concentrations, and research helps establish safe exposure limits .
  • Dermal and eye irritation: Research investigates the potential for NaDCC to cause skin and eye irritation upon direct contact, informing safety guidelines for handling and use .

Environmental Impact Assessment

NaDCC, like any other chemical, has the potential to impact the environment. Research investigates its fate and effects in various environmental compartments:

  • Biodegradation: Studies aim to understand how quickly NaDCC breaks down in the environment, influencing its persistence and potential impact .
  • Aquatic toxicity: Research explores the potential effects of NaDCC on aquatic organisms, informing environmental regulations and responsible use practices.

Sodium dichloroisocyanurate is a chemical compound with the formula C3Cl2N3NaO3\text{C}_3\text{Cl}_2\text{N}_3\text{NaO}_3. It is commonly encountered in its dihydrate form, which includes two molecules of water in its structure, represented as C3Cl2N3NaO32H2O\text{C}_3\text{Cl}_2\text{N}_3\text{NaO}_3\cdot 2\text{H}_2\text{O}. This white crystalline powder is recognized for its disinfectant and sanitizing properties, making it a valuable compound in various applications, particularly in water treatment and sanitation .

  • Hydrolysis: When dissolved in water, sodium dichloroisocyanurate rapidly hydrolyzes to release free available chlorine, primarily in the form of hypochlorous acid. This reaction establishes a complex equilibrium involving chlorinated and non-chlorinated isocyanurates .
  • Reaction with Hydrogen Peroxide: Sodium dichloroisocyanurate reacts with concentrated hydrogen peroxide to produce singlet oxygen, which emits red light upon decomposition. This reaction highlights its potential use in photodynamic applications .
  • Complex Formation: It can react with metal salts, such as copper(II) sulfate, to form complex salts that can precipitate out of solution .

Toxicological studies indicate that when sodium dichloroisocyanurate is ingested or comes into contact with saliva, it reacts rapidly to form non-toxic products like cyanuric acid and chloride ions. This rapid dissociation minimizes the risk of harmful chlorinated by-products in the gastrointestinal tract .

Sodium dichloroisocyanurate is synthesized through a multi-step process:

  • Formation of Dichloroisocyanuric Acid: The synthesis begins with the reaction of cyanuric acid with chlorine gas to produce dichloroisocyanuric acid.
  • Neutralization: This acid is then neutralized with sodium hydroxide to form sodium dichloroisocyanurate.
  • Hydration: The final step involves adding water to yield the dihydrate form of the compound .

Sodium dichloroisocyanurate has diverse applications across various industries:

  • Water Treatment: It is widely used for disinfecting drinking water and swimming pools due to its effectiveness against pathogens.
  • Healthcare: Employed as a disinfectant for medical instruments and surfaces.
  • Agriculture: Utilized for sterilizing equipment and preventing diseases in livestock.
  • Industrial Cleaning: Acts as a biocide and deodorizer in various industrial processes .

Research on sodium dichloroisocyanurate has focused on its interactions with other chemicals and biological systems:

  • Chlorine Demand: The compound's free available chlorine reacts with organic materials in water, which can alter its effectiveness as a disinfectant.
  • Metal Ion Complexation: Studies have shown that sodium dichloroisocyanurate can form complexes with transition metals, which may influence its behavior in different environments .

Several compounds share similarities with sodium dichloroisocyanurate, primarily due to their chlorinated structures and disinfectant properties:

Compound NameFormulaKey Features
Dichloroisocyanuric AcidC3Cl2N3O3\text{C}_3\text{Cl}_2\text{N}_3\text{O}_3Precursor to sodium dichloroisocyanurate; used similarly.
Trichloroisocyanuric AcidC3Cl3N3O3\text{C}_3\text{Cl}_3\text{N}_3\text{O}_3More potent but potentially more hazardous; used in swimming pool sanitation.
Calcium HypochloriteCa(ClO)2\text{Ca}(\text{ClO})_2Commonly used for water treatment; releases chlorine upon dissolution.
Sodium HypochloriteNaClO\text{NaClO}Widely used bleach; effective but less stable than sodium dichloroisocyanurate.

Uniqueness

Sodium dichloroisocyanurate stands out due to its ability to release chlorine gradually over time, providing sustained disinfection without the immediate hazards associated with elemental chlorine or other highly reactive compounds. Its stability and ease of handling make it particularly advantageous for both industrial and household applications .

Sodium dichloroisocyanurate undergoes rapid hydrolysis upon dissolution in water, establishing a complex series of equilibria involving multiple chlorinated and non-chlorinated isocyanurate species [1]. The hydrolysis rate constant for the release of hypochlorous acid from one of the most important chlorinated cyanurates present under drinking water conditions, namely monochloroisocyanurate anion, is 0.17 s⁻¹ [1]. This represents a remarkably fast reaction compared to other chlorinated compounds such as monochloramine, which exhibits a hydrolysis rate constant of 2.1 × 10⁻⁵ s⁻¹ for hypochlorous acid release [1].

The time required to release fifty percent of the hypochlorous acid present in the parent compound reaches a half-time of 4.1 seconds for monochloroisocyanurate anion, illustrating that redistribution of chemical species in systems using sodium dichloroisocyanurate occurs on the order of seconds when perturbations happen [1]. Research using stopped-flow spectroscopy has demonstrated that chlorinated cyanuric solutions and free chlorine solutions exhibit identical half-times of 0.4 seconds when reacting with N,N-diethyl-p-phenylenediamine, suggesting extremely fast release of hypochlorous acid from chlorinated cyanurates [1].

The equilibrium water chemistry model for the free chlorine and cyanuric acid system requires ten independent equilibrium reactions with associated temperature-dependent equilibrium constants along with two mass balance equations [1]. The model allows simulation of concentrations of cyanuric acid and its three dissociation products, free chlorine, and chlorinated cyanurates [1].

Table 1: Equilibrium Constants for Chlorinated Cyanurate Water Chemistry [1]

ReactionConstantpK Value
Trichloroisocyanuric acid + Water ⇌ Dichloroisocyanuric acid + Hypochlorous acidK₁ₐ1.8
Dichloroisocyanuric acid ⇌ Dichloroisocyanurate anion + Hydrogen ionK₂3.75
Monochloroisocyanuric acid ⇌ Monochloroisocyanurate anion + Hydrogen ionK₄5.33
Cyanuric acid ⇌ Monohydrogen cyanurate + Hydrogen ionK₆6.88
Dichloroisocyanurate anion + Water ⇌ Monochloroisocyanurate anion + Hypochlorous acidK₇ₐ4.51
Monochloroisocyanurate anion ⇌ Cyanurate dianion + Hydrogen ionK₈10.12
Monohydrogen cyanurate ⇌ Dihydrogen cyanurate + Hydrogen ionK₁₀11.40
Cyanurate dianion + Water ⇌ Dihydrogen cyanurate + Hypochlorous acidK₁₁ₐ6.90
Dihydrogen cyanurate ⇌ Cyanurate trianion + Hydrogen ionK₁₂13.5
Hypochlorous acid ⇌ Hypochlorite ion + Hydrogen ionK7.54

The equilibrium dynamics demonstrate that sodium dichloroisocyanurate acts as a reservoir of rapidly-released free available chlorine [15]. When the free available chlorine is consumed through reaction with organic material, the equilibrium becomes disturbed, immediately releasing further free available chlorine from the reservoir until the total available chlorine is used up [15].

Temperature-Dependent Speciation of Chlorinated Isocyanurates

Temperature significantly influences the thermal stability and speciation behavior of sodium dichloroisocyanurate and related chlorinated isocyanurates [8] [9]. The compound begins thermal decomposition at approximately 252°C, with dehydration occurring between 40-100°C for the dihydrate form [8]. The thermal decomposition temperature of 486°F represents a critical threshold where the compound undergoes decomposition with evolution of noxious gases [8].

Research on sodium dichloroisocyanurate tablets has demonstrated that thermal stability varies significantly with physical form and moisture content [9]. Studies show that the thermal stability of sodium dichloroisocyanurate in tablet form far exceeds that of granule or powder forms [9]. Tablets containing moisture content greater than 7.0 percent do not support chain-reaction thermal decomposition [9].

Table 2: Thermal Decomposition Data for Sodium Dichloroisocyanurate Tablets [9]

Moisture Content (%)Decomposed Gas After 30 Days (mm)Decomposed Gas After 60 Days (mm)State of Caking
1.61517None
5.01012None
7.61420None
10.02540None
11.05096Slight
13.58961290Apparent
14.117703246Apparent

Temperature effects on the equilibrium speciation of chlorinated isocyanurates have been characterized through computational studies examining the thermal stabilities and conformational behaviors of various isocyanurate compounds [12]. The cyclotrimerization processes of isocyanates leading to isocyanurate formation are highly exothermic, with enthalpy changes reaching -66.4 kcal mol⁻¹ for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate [12].

The thermal stability of isocyanurate molecules depends significantly on the substituents attached to their three nitrogen atoms [12]. Alkyl-substituted isocyanurates demonstrate enhanced stabilization due to attractive dispersion interactions between substituents, while branched alkyl-substituted isocyanurates show destabilization due to deformation of their isocyanurate rings [12].

Interactions with Organic Matter and Natural Organic Matter

Sodium dichloroisocyanurate exhibits complex interactions with natural organic matter that significantly influence its behavior in aquatic systems [1] [2]. Research has demonstrated that chlorinated cyanurates react with natural organic matter constituents, leading to consumption of available chlorine and formation of various byproducts [1] [2].

The stability of total chlorine in systems containing sodium dichloroisocyanurate is enhanced compared to free chlorine-only systems due to the lower hypochlorous acid concentrations present [1] [2]. This occurs because a portion of the total chlorine exists as chlorinated cyanurates rather than free chlorine, reducing the reaction rate with natural organic matter and slowing the loss of total chlorine [1] [2].

Studies using surface water have shown that for equivalent total chlorine additions, sodium dichloroisocyanurate systems achieve more stable total chlorine residuals compared to free chlorine systems [2]. The time required to reach 0.2 mg per liter chlorine concentration was approximately 20 days for free chlorine only, 35 days for trichloroisocyanuric acid, and 37 days for sodium dichloroisocyanurate [2].

Table 3: Natural Organic Matter Reaction Kinetics [2]

Reaction TypeRate ExpressionRate Constant
Free Chlorine FastHypochlorous acid + Total organic carbon fast → Productsk_fast
Free Chlorine SlowHypochlorous acid + Total organic carbon slow → Productsk_slow
Monochloroisocyanurate SlowMonochloroisocyanurate + Total organic carbon slow → Cyanuric acid + Productsk_slow,bound

However, detailed kinetic studies reveal that chlorinated cyanurate species also react directly with natural organic matter [2]. Evidence suggests that monochloroisocyanurate anion reacts with natural organic matter in addition to free chlorine reactions, indicating that chlorinated cyanurates are not entirely inert toward organic matter [2].

Research on activated carbon oxidation with sodium dichloroisocyanurate solutions has demonstrated the formation of oxygen and chlorine surface groups through chemisorption [17]. The compound introduces both oxygen and chlorine functional groups onto carbon surfaces, with the formation of chlorine surface groups becoming more important when the concentration of sodium dichloroisocyanurate is high [17].

The range of thermal stability for surface groups formed during oxidation is wide, from groups decomposing at high temperatures to hydrogen chloride to those groups decomposing simultaneously to hydrogen chloride and carbon monoxide at low temperatures [17]. Studies show that at low concentrations of sodium dichloroisocyanurate, the formation of carboxylic groups predominates, while at high concentrations, the formation of acyl chloride groups becomes more favorable [17].

Reaction Mechanisms with Transition Metal Ions

Sodium dichloroisocyanurate demonstrates significant reactivity toward transition metal ions, forming complex coordination compounds with distinct properties [13] [25] [27]. The reaction between sodium dichloroisocyanurate and copper sulfate produces an intense lilac precipitate of the complex salt sodium copper dichloroisocyanurate [13]. This reaction follows the stoichiometry: copper sulfate + four sodium dichloroisocyanurate molecules → sodium copper dichloroisocyanurate complex + sodium sulfate [13].

Research has identified that dichloroisocyanurate salts form coordination complexes with various transition metals including copper, iron, cobalt, and nickel [25] [27]. These complexes are synthesized through metathesis reaction processes and exhibit controlled release properties for both chlorine and metal ions [25] [27].

Table 4: Transition Metal Complex Formation with Dichloroisocyanurate [25]

Metal ComplexFormulaWater Solubility Reduction FactorFree Available Chlorine Release Time
Copper dichloroisocyanurate2Na[Cu(DCC)₄]25001-13 days
Iron dichloroisocyanurate2Na[Fe(DCC)₄]Variable1-13 days
Cobalt dichloroisocyanurate2Na[Co(DCC)₄]·6H₂OVariable1-13 days
Nickel dichloroisocyanurate2Na[Ni(DCC)₄]·6H₂OVariable1-13 days

The water solubility of dichloroisocyanurate-metal complexes is reduced by factors ranging from 5.37 to 2500 compared to sodium dichloroisocyanurate alone [25] [27]. This reduced solubility contributes to controlled release profiles that vary from one to thirteen days depending on the type of metal unit present in the complex [25] [27].

Kinetic studies of copper chloro complex formation reveal extremely rapid ligand exchange processes [26] [28]. Copper dichloroisocyanurate complexes are highly labile with typical ligand exchange rate constants on the order of 10⁶ to 10⁹ per molar per second [26] [28]. The recombination of copper trichloride complexes with chloride ions occurs with bimolecular rate constants of 9.0 × 10⁷ and 5.3 × 10⁸ per molar per second in acetonitrile and dichloromethane, respectively [26] [28].

The formation mechanism involves associative interchange mechanisms that include intermediate complexes [26] [28]. In acetonitrile, the recombination process involves ligand exchange described by associative interchange mechanisms that include copper tetrachloride acetonitrile intermediates [26] [28]. The recombination reactions are potential energy controlled, indicating that the formation of these complexes depends on thermodynamic rather than kinetic factors [26] [28].

The antimicrobial efficacy of sodium dichloroisocyanurate operates through multiple interconnected mechanisms that target fundamental cellular processes in microorganisms. Upon dissolution in water, sodium dichloroisocyanurate undergoes rapid hydrolysis to release hypochlorous acid, the primary active agent responsible for microbial inactivation [1] [2].

The molecular mechanism begins with the formation of hypochlorous acid through the reaction: NaDCC + H₂O → HOCl + cyanurate. This reaction occurs immediately upon contact with water, generating the potent oxidizing agent hypochlorous acid. The structural similarity of hypochlorous acid to water molecules enables rapid penetration through microbial cell walls and membranes [2] [3].

Once inside the cell, hypochlorous acid exerts its antimicrobial effects through multiple pathways. The primary mechanism involves the chlorination of amino groups in cellular proteins, leading to protein denaturation and enzyme inactivation [3] [4]. This process disrupts essential metabolic pathways and cellular functions, resulting in rapid microbial death. The compound also causes direct damage to nucleic acids, modifying DNA and RNA bases and preventing cellular replication [3].

The effectiveness of sodium dichloroisocyanurate against various microorganisms demonstrates significant variation based on the target pathogen. Research indicates that vegetative bacteria, including Escherichia coli and Salmonella typhimurium, are rapidly inactivated with log reductions of 5.0-6.0 achieved within 1-2 minutes of contact time at concentrations of 100-200 ppm [3] [5]. Pseudomonas aeruginosa, typically resistant to many disinfectants, showed exceptional susceptibility with log reductions exceeding 8.70 achieved within one minute at 4000 ppm concentration [1] [2].

Fungal organisms display moderate resistance to sodium dichloroisocyanurate treatment. Candida albicans requires 5-10 minutes contact time at 200-500 ppm concentration to achieve 4.0-4.5 log reductions, while filamentous fungi such as Aspergillus niger demonstrate greater resistance, requiring 10-15 minutes at 500-1000 ppm for 3.5-4.0 log reductions [3]. The increased resistance of fungal organisms is attributed to their more complex cell wall structure and protective mechanisms.

Bacterial spores represent the most resistant microbial forms to sodium dichloroisocyanurate treatment. Bacillus subtilis spores require extended contact times of 10-20 minutes at concentrations of 1000-2000 ppm to achieve 3.0-4.0 log reductions [4] [6]. Similarly, Clostridium difficile spores, a significant concern in healthcare settings, require 10-20 minutes at 1000 ppm for effective inactivation with 4.0 log reduction [6].

The unique reservoir chlorine effect of sodium dichloroisocyanurate provides sustained antimicrobial activity. Unlike sodium hypochlorite, which releases all available chlorine immediately, sodium dichloroisocyanurate maintains approximately 50% of its chlorine in bound form, creating a dynamic equilibrium that continuously releases hypochlorous acid as the free available chlorine is consumed [7] [8]. This mechanism ensures prolonged antimicrobial efficacy, particularly in environments with high organic loads.

MicroorganismLog ReductionContact Time (minutes)Concentration (ppm)Study Reference
Escherichia coli5.0-6.01-2100-200Multiple studies
Salmonella typhimurium4.8-5.21-2100-200Antimicrobial activity study
Pseudomonas aeruginosa8.70+14000Biofilm study - PMC
Staphylococcus aureus4.5-5.01-2100-200Multiple studies
Candida albicans4.0-4.55-10200-500Antimicrobial activity study
Aspergillus niger3.5-4.010-15500-1000Antimicrobial activity study
Bacillus subtilis (spores)3.0-4.010-201000-2000Multiple studies
Clostridium difficile (spores)4.010-201000Surface decontamination study

Emergency Water Treatment Protocols

Sodium dichloroisocyanurate has established itself as the preferred disinfectant for emergency water treatment applications due to its stability, ease of use, and proven efficacy under field conditions. The compound has been approved by the World Health Organization and the United States Environmental Protection Agency for emergency water disinfection since 2004 [9] [7].

Emergency water treatment protocols using sodium dichloroisocyanurate vary based on water source quality and treatment scale. For clear water sources, the standard protocol involves dissolving one 33mg tablet (containing 20mg available chlorine) in 4-5 liters of water, followed by a 30-minute contact period before consumption [10] [9]. This protocol achieves effective disinfection while maintaining chlorine residuals of 0.5-2.0 ppm for ongoing protection.

Turbid water sources require modified treatment protocols to account for increased chlorine demand. The recommended approach involves doubling the tablet dose to 67mg (40mg available chlorine) per 4-5 liters of water, maintaining the same 30-minute contact time [10] [9]. Pre-filtration through cloth or settling and decanting procedures significantly improves treatment efficacy by reducing organic load and chlorine demand.

Large-scale emergency water treatment utilizes higher-strength tablets containing 1.67g sodium dichloroisocyanurate (releasing 1g available chlorine) for treating 200-liter volumes [11]. These tablets are particularly valuable for refugee camps, disaster relief operations, and military field applications where bulk water treatment is required. The treatment protocol maintains the same 30-minute contact time while achieving effective disinfection across large water volumes.

The United Kingdom water supply regulations provide specific guidance for emergency use of sodium dichloroisocyanurate in public water systems. The regulations specify that sodium dichloroisocyanurate may be used for emergency water treatment for no more than 90 days in any year, with applications limited to situations where conventional treatment is unavailable [9]. The maximum application rate is 10 mg/L with target free chlorine residuals not exceeding 1 mg/L at the end of the contact period.

Raw water sources from lakes, rivers, and wells present unique challenges for emergency treatment. These sources often contain high levels of organic matter, suspended solids, and diverse microbial populations. The recommended protocol involves initial coagulation with aluminum sulfate followed by sodium dichloroisocyanurate treatment at 10 ppm initially, then maintenance at 1 ppm residual [9]. This approach ensures adequate disinfection while managing chlorine demand from organic matter.

Military and defense applications have adopted sodium dichloroisocyanurate as the standard field water treatment method. The lightweight tablet format, five-year shelf life, and resistance to temperature variations make it ideal for military logistics [9] [7]. Field protocols emphasize rapid deployment capabilities with treatment systems capable of processing water within 30 minutes of tablet addition.

ApplicationTablet StrengthWater VolumeContact TimeFinal Chlorine ResidualSpecial Considerations
Emergency drinking water (clear)33mg (20mg available chlorine)4-5 liters30 minutes0.5-2.0 ppmFilter if cloudy
Emergency drinking water (turbid)67mg (40mg available chlorine)4-5 liters30 minutes0.5-2.0 ppmDouble dose for turbid water
Emergency drinking water (grossly contaminated)1.67g (1g available chlorine)200 liters30 minutes0.5-2.0 ppmPre-filtration required
Raw water sources (lakes, rivers)1.67g (1g available chlorine)1000 liters30 minutes0.5-2.0 ppmMay need coagulation
Disaster relief water treatment33mg (20mg available chlorine)4-5 liters30 minutes0.5-2.0 ppmEnsure adequate mixing

Household Point-of-Use Implementations

Household point-of-use water treatment with sodium dichloroisocyanurate has demonstrated significant success in improving water quality and reducing waterborne disease transmission. The technology has been extensively studied and implemented across diverse settings, from periurban communities to rural households lacking access to centralized water treatment systems [12] [13] [8].

The effectiveness of household implementation depends largely on appropriate technology design and user education. Safe water storage vessels, typically 20-liter containers with tight-fitting lids and spigots, are essential components of successful programs [12]. These containers prevent recontamination while providing adequate volume for household water needs. The standard treatment protocol involves adding one 33mg tablet per 20 liters of water, achieving 99.999% microbial reduction within 30 minutes.

User compliance rates vary significantly based on implementation approach and community engagement. Studies in periurban Ghana demonstrated high compliance rates of 87-95% when households received comprehensive education and ongoing support [12]. Key factors influencing compliance include tablet availability, cost considerations, taste acceptance, and perceived health benefits. Programs achieving sustained high compliance typically incorporate community health worker support and regular monitoring visits.

A randomized controlled trial in Dhaka, Bangladesh, involving 100 households over four months, demonstrated the microbiological effectiveness of routine household sodium dichloroisocyanurate use [13] [8]. Intervention households showed significantly lower thermotolerant coliform levels (geometric mean 2.8) compared to control households (geometric mean 604.1). Additionally, 61.7% of intervention household water samples met World Health Organization guidelines for zero thermotolerant coliforms, while no control household samples achieved this benchmark.

Point-of-use systems integrated with household water filters demonstrate enhanced treatment efficacy. These systems combine physical filtration with chemical disinfection, addressing both turbidity and microbial contamination. The combined approach achieves 99.99% microbial reduction while improving water clarity and taste acceptance [12] [13]. Filter integration also extends the effective lifespan of sodium dichloroisocyanurate by reducing chlorine demand from suspended particles.

Rural household implementations face unique challenges including limited access to replacement tablets, variable water quality, and reduced technical support. Successful programs address these challenges through community-based distribution systems, bulk purchasing arrangements, and peer education networks [12] [13]. The five-year shelf life of sodium dichloroisocyanurate tablets enables stockpiling and reduces supply chain vulnerabilities.

Urban household backup systems represent an emerging application area for sodium dichloroisocyanurate tablets. These systems provide emergency water treatment capability during infrastructure failures or natural disasters. The compact tablet format and simple application protocol make them ideal for household emergency preparedness kits [14] [15]. User compliance in emergency situations varies widely (60-80%) but improves with prior training and experience.

Implementation TypeContainer SizeTreatment FrequencyTablet DosageEffectiveness RateUser Compliance
Household water storage vessels20 litersDaily33mg per 20L99.999%High (87-95%)
Point-of-use water treatment systems10-20 litersAs needed33mg per 20L99.9%Moderate (70-85%)
Household drinking water disinfection4-5 litersPer use8.5mg per 1L99.9%High (85-90%)
Safe water storage containers20 litersDaily33mg per 20L99.999%High (90-95%)
Rural household water systems20 litersDaily33mg per 20L99.999%High (80-90%)

Aquaculture and Livestock Sanitation Systems

The application of sodium dichloroisocyanurate in aquaculture and livestock sanitation represents a critical component of modern animal health management. The compound's broad-spectrum antimicrobial activity and favorable safety profile make it suitable for direct application in animal drinking water systems and environmental disinfection [16] [17] [18].

Aquaculture applications demonstrate the versatility of sodium dichloroisocyanurate across different species and production systems. In fish farming operations, the compound effectively controls bacterial diseases including bacterial sepsis, red skin disease, and gill rot [18] [19]. Treatment protocols typically involve direct pond application at concentrations of 0.5-2.0 ppm, achieved through dissolving tablets in water before distribution throughout the system. Weekly treatment schedules provide optimal pathogen control while minimizing stress on aquatic organisms.

Shrimp aquaculture represents one of the most demanding applications for sodium dichloroisocyanurate due to the high stocking densities and susceptibility to Vibrio species infections. Treatment systems incorporate continuous or daily dosing at 1.0-3.0 ppm concentrations, maintaining water quality while preventing disease outbreaks [18] [19]. The compound's effectiveness against Vibrio species, coupled with its minimal impact on beneficial bacteria, makes it particularly valuable for intensive shrimp production systems.

Poultry drinking water systems have adopted sodium dichloroisocyanurate as a standard biosecurity measure. Research involving 480 broiler chickens demonstrated significant reductions in pathogenic bacteria levels when water was treated with 30 ppm sodium dichloroisocyanurate [16]. The study showed marked decreases in Escherichia coli, Salmonella, and Staphylococcus aureus levels in both drinking water and fecal samples, with corresponding improvements in overall bird health and growth performance.

Livestock water system applications extend beyond pathogen control to include biofilm prevention and water line maintenance. Automated dosing systems deliver precise concentrations of 1.0-5.0 ppm sodium dichloroisocyanurate to livestock drinking water, ensuring consistent water quality and reducing disease transmission [20] [21]. The compound's stability in water systems enables sustained antimicrobial activity without frequent reapplication.

The safety profile of sodium dichloroisocyanurate in animal applications has been extensively evaluated. Studies demonstrate that the compound does not adversely affect animal feed intake, immune function, or normal physiological processes when used at recommended concentrations [16] [22]. The rapid hydrolysis of sodium dichloroisocyanurate to cyanuric acid and hypochlorous acid ensures minimal residue accumulation in animal tissues.

Aquaculture hatchery operations utilize sodium dichloroisocyanurate for both water treatment and equipment disinfection. Batch treatment protocols involve treating water supplies at 2.0-5.0 ppm concentrations before introducing sensitive juvenile fish or shellfish [18] [19]. Equipment disinfection protocols use higher concentrations (1000-2000 ppm) for cleaning nets, tanks, and handling equipment between production cycles.

Environmental disinfection in animal housing facilities employs sodium dichloroisocyanurate solutions for surface and air space treatment. Spray applications at 500-1000 ppm concentrations effectively reduce pathogen loads on facility surfaces while minimizing corrosion risks compared to other chlorine compounds [17] [20]. The compound's effectiveness against biofilm-embedded pathogens makes it particularly valuable for cleaning water delivery systems and feeding equipment.

System TypeApplication MethodDosage RangeTarget PathogensTreatment FrequencyEfficacy Rate
Fish farming pondsDirect pond application0.5-2.0 ppmBacteria, viruses, parasitesWeekly95-99%
Shrimp aquacultureWater treatment systems1.0-3.0 ppmVibrio species, bacteriaDaily95-99%
Poultry drinking waterDrinking water dosing10-50 ppmE. coli, Salmonella, S. aureusContinuous99%+
Livestock water systemsAutomated dosing systems1.0-5.0 ppmColiform bacteriaDaily95-99%
Broiler chicken systemsContinuous water line treatment30 ppmPathogenic bacteriaContinuous99%+

Surface and Air Disinfection Methodologies

Surface and air disinfection applications of sodium dichloroisocyanurate encompass a broad range of environments and methodologies, from healthcare facilities to industrial settings. The compound's proven efficacy against diverse pathogens, combined with its favorable safety profile, has established it as a preferred disinfectant for critical applications [23] [24] [25].

Healthcare facility surface disinfection represents one of the most demanding applications for sodium dichloroisocyanurate. Hospital surfaces contaminated with multidrug-resistant pathogens require aggressive treatment protocols to prevent healthcare-associated infections. Research demonstrates that sodium dichloroisocyanurate solutions at 1000-2000 ppm concentrations achieve 4.0-6.0 log reductions against methicillin-resistant Staphylococcus aureus and Clostridium difficile within 10-20 minutes of contact time [1] [2] [23].

Healthcare equipment disinfection protocols utilize immersion methods for instruments and devices that can withstand aqueous treatment. The standard protocol involves soaking previously cleaned equipment in 1000 ppm sodium dichloroisocyanurate solutions for 20 minutes, followed by thorough rinsing with sterile water [26]. This approach achieves 4.0-5.0 log reductions against bacteria, viruses, and fungi while maintaining equipment integrity.

Food processing surface disinfection requires balancing antimicrobial efficacy with food safety considerations. Sodium dichloroisocyanurate solutions at 200-500 ppm concentrations provide effective control of foodborne pathogens including Salmonella, Listeria, and Escherichia coli while meeting food contact surface requirements [27] [23]. The compound's rapid breakdown to harmless chloride ions ensures minimal residue concerns in food processing environments.

Industrial equipment disinfection applications utilize spray and foam delivery systems to treat large surface areas efficiently. Concentrations of 500-1000 ppm applied for 10-15 minutes provide effective biofilm control and pathogen reduction on industrial surfaces [27] [28]. The compound's effectiveness against biofilm-embedded organisms makes it particularly valuable for cleaning water systems, cooling towers, and process equipment.

Laboratory surface disinfection protocols incorporate sodium dichloroisocyanurate for both routine cleaning and decontamination of biological spills. Solutions at 1000-2000 ppm concentrations applied for 10-20 minutes achieve comprehensive pathogen inactivation while being compatible with most laboratory materials [23] [29]. The compound's broad-spectrum activity ensures effectiveness against the diverse microbial populations encountered in research environments.

Air disinfection applications, while less common than surface treatments, have gained attention during pandemic situations. Sodium dichloroisocyanurate solutions can be applied through fogging systems to disinfect air spaces in healthcare facilities and other critical environments [24]. However, proper ventilation and safety protocols are essential due to the potential for chlorine gas generation in poorly ventilated spaces.

Household surface disinfection represents a growing application area for sodium dichloroisocyanurate, particularly following the COVID-19 pandemic. Solutions at 200-500 ppm concentrations applied for 5-10 minutes provide effective control of common household pathogens while being safe for use in residential environments [23]. The compound's effectiveness against enveloped viruses makes it particularly valuable for preventing disease transmission in household settings.

Public facility surface disinfection protocols have been developed for schools, transportation systems, and other high-traffic environments. Spray applications at 500-1000 ppm concentrations provide effective pathogen control while minimizing disruption to facility operations [23] [24]. The compound's rapid action and minimal residue formation enable quick turnaround times for facility cleaning and disinfection.

Application AreaConcentration (ppm)Contact Time (minutes)Application MethodTarget MicroorganismsLog Reduction
Hospital surfaces1000-200010-20Spray/wipeMRSA, C. difficile, viruses4.0-6.0
Healthcare equipment100020Immersion/soakingBacteria, viruses, fungi4.0-5.0
Food processing surfaces200-5005-10Spray applicationBacteria, yeasts, molds3.0-4.0
Laboratory surfaces1000-200010-20Wipe/immersionBacteria, viruses, spores4.0-6.0
Household surfaces200-5005-10Spray/wipeCommon household pathogens3.0-4.0
Industrial equipment500-100010-15Spray/foamBacteria, biofilms3.0-4.0

Physical Description

Sodium dichloro-s-triazinetrione is a white solid with an odor of bleach-like odor. Mixes with water. (USCG, 1999)
Pellets or Large Crystals
White solid with an odor of chlorine; Slightly hygroscopic; [HSDB] Tablets; [MSDSonline]
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White, crystalline powder

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

195.9316713 g/mol

Monoisotopic Mass

195.9316713 g/mol

Heavy Atom Count

11

Density

0.96 at 68 °F (USCG, 1999) - Less dense than water; will float
Density (at 20 °C): 0.96 g/cm³

Odor

Chlorine odor

Decomposition

Decomposes exothermically at 464 °F (240 °C). Anhydrous material has a significantly lower decomposition temp.
A powerful oxidizer. Incompatible with combustible materials, ammonium salts, nitrogenous materials.
When heated to decomposition it emits very toxic fumes of /chlorine, nitrogen oxides, and sodium oxide/.
230 °C
60-90°C

Melting Point

437 °F (NTP, 1992)
230-250 °C

UNII

07M9U9U0LK

Related CAS

2782-57-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 427 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 427 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 426 of 427 companies with hazard statement code(s):;
H272 (84.04%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (86.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (99.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The microbiologic effectiveness of sodium dichloroisocyanurate (NaDCC) tablets used on a routine basis at the household level by a vulnerable population /was assessed/. In a 4-mo trial in Dhaka, Bangladesh, one half of the 100 participating households received NaDCC tablets and instructions on how to use the same; the other one half received a placebo and the same instructions. Monthly samples of stored drinking water from intervention households were significantly lower in thermotolerant coliforms (TTCs) than those of control households (geometric mean, 2.8 [95% CI: 2.2, 3.6] versus 604.1 [95% CI: 463.2, 787.9]; P < 0.0001). While 61.7% (116/188) of samples from the intervention households met World Health Organization (WHO) guidelines for 0 TTCs in drinking water, none of the 191 samples from control households met such a benchmark. Residual free chlorine in water samples suggested that householders consistently used the intervention, but 11.7% of samples exceeded the WHO guideline value of 5.0 mg/L, underscoring the need to ensure that tablet dose and vessel size are compatible.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

2893-78-9
51580-86-0

Absorption Distribution and Excretion

Metabolism studies in both the rat and dog, following administration of (14)C-sodium isocyanurate by the oral and iv routes, demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. ... At the 5 mg/kg dose, excretion was largely via the urine with about 5% in the feces. At the 500 mg/kg oral dose, 55-70% (rats) or 27-86% (dogs) was excreted in the feces and the remainder in the urine. /Sodium isocyanurate/

Metabolism Metabolites

Both s-triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- and s-triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt are unstable in the body (particularly the stomach) because the available chlorine is rapidly reduced. Cyanuric acid (or its monosodium salt) is the degradation product from both products.

Associated Chemicals

Hypochlorous acid; 7790-92-3

Wikipedia

Sodium_dichloroisocyanurate
�-Hydroxybutyric_acid

Biological Half Life

Administration of (14C)sodium isocyanurate by the oral and iv routes demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. The elimination half-life in rats was 32-43 min following 5 mg/kg iv or oral administration. The half-life was 122-148 min after oral dosing at 500 mg/kg.

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes
Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

N-Chloroisocyanuric acids are prepared by continuous reaction of chlorine with isocyanuric acid in aqueous sodium hydroxide at 0 - 15 °C. Careful control of pH and reaction temperature are essential to prevent the formation of explosive NCl3. /N-Chloroisocyanuric acids/
Prepared by reaction of trichloroisocyanuric acid with trisodium cyanurate. Reaction of a moistened powdered mixture of trichloroisocyanuric acid, cyanuric acid, and sodium bicarbonate; reaction of crude cyanuric acid with sodium hypochlorite; reaction of sodium isocyanuric acid with hypochlorous acid or chlorine oxide; reaction of trichloroisocyanuric acid with saturated sodium chloride solution.
Cyanuric acid + sodium hypochlorite (chlorination)

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

Method: OSHA ID-101-SG; iodometric technique utilizing an ion specific electrode; Analyte: sodium dichloroisocyanurate; Matrix: air; Detection Limit: 0.4 mg/cu m.
MATRIX: AIR; PROCEDURE: FILTER COLLECTION, EXTRACTION, TITRATION AGAINST SODIUM THIOSULFATE SOLN USING PLATINUM ELECTRODES & CONSTANT CURRENT POTENTIOMETRY.

Storage Conditions

Store in a cool, dry place out of direct sunlight. Do not tightly stack or store with incompatible materials such as combustible, oxidizable or acidic substances. Keep this product dry in original tightly closed container when not in use . Keep out of reach of children.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location on pallets arranged according to NFPA 43A, Code for Storage of Liquid and Solid Oxidizers. Separate from combustibles, oxidizables, ammonia, sodium carbonate (soda ash), calcium hypochlorite, hydrogen peroxide.
Where possible, automatically transfer material from drums or other storage containers to process containers. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Halogenated isocyanurates exhibit biocidal synergism when used with 3-isothiazolone derivatives.

Dates

Last modified: 08-15-2023

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